2-(Ethylthio)-1-phenylethan-1-one
Description
This compound belongs to a broader class of α-thio ketones, which are notable for their role in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
10271-55-3 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
S-ethyl 2-phenylethanethioate |
InChI |
InChI=1S/C10H12OS/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
IMCBPLIREFBOKS-UHFFFAOYSA-N |
SMILES |
CCSCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCSC(=O)CC1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Related compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target two subunits of cytochrome bc1 in mycobacterium tuberculosis.
Mode of Action
For instance, 2-Ethylthio-4-methylaminoquinazoline derivatives were found to inhibit cytochrome bc1, leading to ATP depletion and a decrease in the oxygen consumption rate.
Biochemical Pathways
Related compounds have been shown to affect the cytochrome bc1 complex, which plays a crucial role in the electron transport chain and atp synthesis.
Pharmacokinetics
Two-compartment pharmacokinetic models are commonly used to describe the evolution of drug levels in the organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(Ethylthio)-1-phenylethan-1-one, highlighting differences in substituents, synthesis, and properties:
Structural and Electronic Comparisons
- Sulfur vs. Oxygen Substituents : The ethylthio group in this compound introduces stronger electron-withdrawing effects compared to oxygen analogs (e.g., ethoxy), enhancing electrophilicity at the ketone group. This property is critical in nucleophilic addition reactions .
- Steric Effects : Bulky substituents like cyclohexenyl or benzimidazolyl reduce reactivity in crowded environments, whereas smaller groups (e.g., ethylthio) favor higher yields in substitution reactions .
Physicochemical Properties
- Solubility : Sulfur-containing compounds generally exhibit lower polarity than oxygen analogs, enhancing solubility in organic solvents (e.g., EtOAc, DCM) but reducing aqueous solubility.
Key Research Findings and Trends
Substituent-Dependent Reactivity : The nature of the substituent (e.g., arylthio vs. alkylthio) significantly influences reaction pathways. For instance, phenylthio groups stabilize transition states in asymmetric catalysis , while ethylthio groups may favor simpler substitution reactions.
Synthetic Efficiency : Yields for sulfur-containing analogs (52–75% in cited studies) are comparable to oxygenated counterparts, though purification often requires chromatography due to byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
